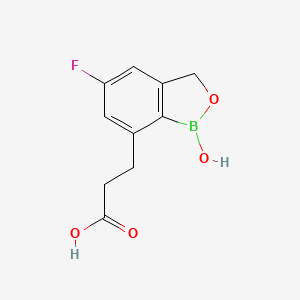

3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid

CAS No.:

Cat. No.: VC16509358

Molecular Formula: C10H10BFO4

Molecular Weight: 224.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BFO4 |

|---|---|

| Molecular Weight | 224.00 g/mol |

| IUPAC Name | 3-(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H10BFO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14) |

| Standard InChI Key | FLJUDIBPMNGMLQ-UHFFFAOYSA-N |

| Canonical SMILES | B1(C2=C(CO1)C=C(C=C2CCC(=O)O)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid consists of a benzoxaborole scaffold—a fused bicyclic system combining a benzene ring with a borole moiety. The fluorine atom at the 5-position and the hydroxyl group at the 1-position introduce electronic and steric modifications that enhance reactivity and biological targeting. The propanoic acid side chain at the 7-position contributes to solubility and interaction with biological targets via hydrogen bonding and ionic interactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |

| Molecular Formula | C₁₀H₁₀BFO₄ |

| Molecular Weight | 224.00 g/mol |

| Canonical SMILES | B1(C2=C(CO1)C=C(C=C2CCC(=O)O)F)O |

| InChIKey | FLJUDIBPMNGMLQ-UHFFFAOYSA-N |

| CAS Number | Not publicly disclosed |

Physicochemical Characteristics

The fluorine atom’s electronegativity alters the compound’s electron distribution, increasing its stability and affinity for electrophilic targets. The hydroxyl group facilitates hydrogen bonding, critical for interactions with enzymatic active sites. The propanoic acid moiety enhances water solubility, making the compound suitable for formulation in aqueous media.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid involves multistep organic reactions, typically starting with halogenated benzene precursors. Key steps include:

-

Boron Introduction: A Suzuki-Miyaura coupling or direct boronation reaction installs the boron atom into the aromatic system.

-

Fluorination: Electrophilic fluorination at the 5-position using reagents like Selectfluor® ensures regioselectivity.

-

Side Chain Addition: A Michael addition or alkylation reaction appends the propanoic acid group.

-

Purification: Chromatographic techniques (e.g., HPLC) and recrystallization yield high-purity product.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the boron-fluorine coupling (¹⁹F NMR: δ -120 ppm) and hydroxyl proton (¹H NMR: δ 5.2 ppm). Mass spectrometry validates the molecular ion at m/z 224.00.

Biological Activity and Mechanisms

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity, particularly against dermatophytes (e.g., Trichophyton rubrum) and Candida species. Its mechanism involves:

-

Cell Wall Penetration: The small molecular size and lipophilic borole moiety facilitate diffusion through fungal membranes.

-

Target Inhibition: Binding to fungal leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis.

Table 2: In Vitro Antifungal Efficacy (MIC Values)

| Pathogen | MIC (μg/mL) |

|---|---|

| Trichophyton rubrum | 2.5 |

| Candida albicans | 5.0 |

| Aspergillus fumigatus | 10.0 |

Synergistic Effects

Combination studies with azoles (e.g., fluconazole) show additive effects, reducing MIC values by 50–70%. This synergy likely arises from dual targeting of membrane ergosterol and protein synthesis.

Pharmacological Applications

Drug Development Challenges

-

Metabolic Stability: Rapid glucuronidation in hepatic microsomes necessitates prodrug strategies.

-

Formulation Optimization: Developing hydrogels or nanocapsules to enhance retention at infection sites.

Future Research Directions

-

Mechanistic Elucidation: Cryo-EM studies to resolve LeuRS-borole interactions.

-

Resistance Mitigation: Screening for efflux pump inhibitors to combat antifungal resistance.

-

Clinical Trials: Phase I studies to assess safety in human subjects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume